

Fluanisone: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluanisone is a typical antipsychotic drug belonging to the butyrophenone class of chemical compounds. It is primarily utilized for its sedative and neuroleptic properties. While it has been investigated for the management of schizophrenia and mania, its most common application is in veterinary medicine as a component of the injectable neuroleptanalgesic formulation Hypnorm, where it is combined with the potent opioid fentanyl.[1][2] This combination is widely used to induce sedation and analgesia in laboratory animals for short surgical procedures.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Fluanisone, with a focus on its mechanism of action and the associated signaling pathways.

Chemical Structure and Physicochemical Properties

Fluanisone, with the IUPAC name 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one, is a synthetic compound with a well-defined chemical structure.[3] Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Fluanisone



Identifier	Value
IUPAC Name	1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one
CAS Number	1480-19-9
Molecular Formula	C21H25FN2O2
Molecular Weight	356.44 g/mol
InChI Key	IRYFCWPNDIUQOW-UHFFFAOYSA-N
Canonical SMILES	COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3 =CC=C(C=C3)F

Table 2: Physicochemical Properties of Fluanisone

Property	Value
Melting Point	67.5-68.5 °C
Boiling Point	511.8 °C at 760 mmHg
Density	1.146 g/cm ³
Solubility	Soluble in DMSO
pKa (Predicted)	Data not readily available
logP (Predicted)	Data not readily available

Note: Experimental pKa and logP values for **Fluanisone** are not readily available in the cited literature. Various computational methods can be employed for their prediction.[4]

Pharmacological Properties

The pharmacological effects of **Fluanisone** are primarily attributed to its antagonist activity at several key neurotransmitter receptors in the central nervous system.

Mechanism of Action



Fluanisone functions as an antagonist at the following receptors:

- Dopamine D2 Receptors: Blockade of D2 receptors in the mesolimbic and mesocortical pathways is a hallmark of typical antipsychotic drugs and is believed to be the primary mechanism for their therapeutic effects in psychosis.
- Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a characteristic of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia.
- Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to sedative effects and orthostatic hypotension.

Table 3: Pharmacodynamic Profile of Fluanisone

Target Receptor	Action	Known Effects
Dopamine D2 Receptor	Antagonist	Antipsychotic, potential for extrapyramidal symptoms
Serotonin 5-HT2A Receptor	Antagonist	Potential for reduced extrapyramidal symptoms, anxiolytic effects
Alpha-1 Adrenergic Receptor	Antagonist	Sedation, hypotension

Note: Specific binding affinities (Ki values) for **Fluanisone** at these receptors are not consistently reported in publicly available literature.

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Detailed pharmacokinetic data for **Fluanisone** as a single agent is limited in the available literature. Its oral bioavailability has been noted to be a potential limitation. When used in combination with fentanyl (Hypnorm), the formulation is typically administered via intramuscular or intraperitoneal injection in animal models, bypassing first-pass metabolism.



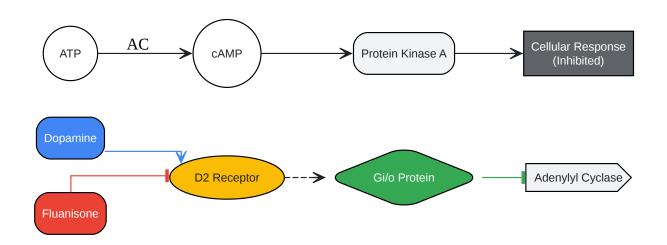
Information on the metabolism and excretion of **Fluanisone** is not extensively detailed in the reviewed sources. For a related compound, flunarizine, the main metabolic pathways in animal models include oxidative N-dealkylation and aromatic hydroxylation, with metabolites being excreted in urine and feces, and undergoing enterohepatic circulation. Similar pathways may be relevant for **Fluanisone**, but specific studies are required for confirmation.

Signaling Pathways

The antagonist action of **Fluanisone** at its target receptors interrupts the downstream signaling cascades normally initiated by the endogenous ligands (dopamine, serotonin, and norepinephrine/epinephrine).

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o alpha subunit. Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this receptor, **Fluanisone** prevents this inhibitory effect, thereby modulating the activity of cAMP-dependent protein kinases and downstream cellular responses.



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Dopamine D2 Receptor Signaling Pathway Antagonism by **Fluanisone**.

Serotonin 5-HT2A Receptor Signaling Pathway

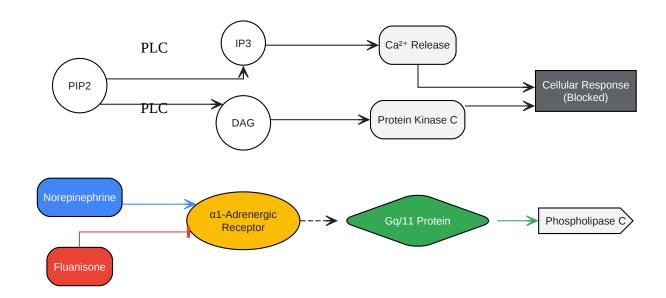


The 5-HT2A receptor is a GPCR that couples to the Gq/11 alpha subunit. Its activation by serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). **Fluanisone**'s antagonism of the 5-HT2A receptor blocks this signaling cascade.

Serotonin 5-HT2A Receptor Signaling Pathway Blockade by Fluanisone.

Alpha-1 Adrenergic Receptor Signaling Pathway

Similar to the 5-HT2A receptor, alpha-1 adrenergic receptors are Gq/11-coupled GPCRs. Their activation by norepinephrine or epinephrine initiates the PLC-mediated signaling cascade, leading to the generation of IP3 and DAG, and subsequent increases in intracellular calcium and activation of PKC. **Fluanisone**'s antagonism at these receptors inhibits these downstream effects.



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Alpha-1 Adrenergic Receptor Signaling Pathway Inhibition by **Fluanisone**.

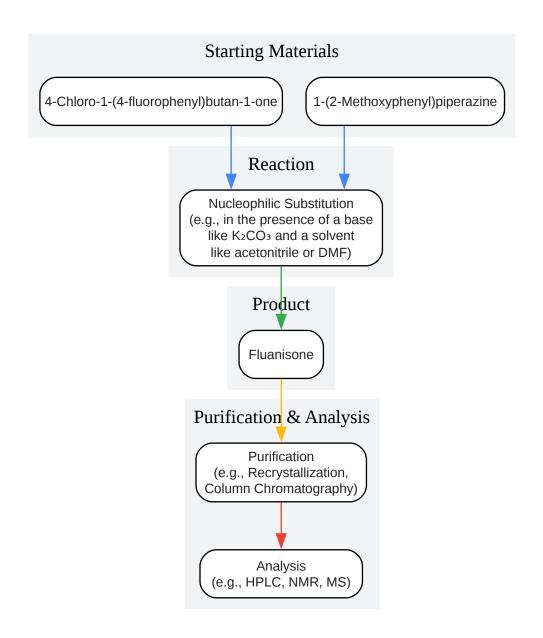
Experimental Protocols



Detailed, standardized experimental protocols for the synthesis and analysis of **Fluanisone** are not widely available in the public domain. However, based on general chemical principles and methods for similar compounds, the following outlines can be considered as a starting point for laboratory investigation.

General Synthesis Workflow

The synthesis of **Fluanisone**, 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one, would likely involve the coupling of two key intermediates: a substituted butyrophenone and a substituted piperazine. A plausible synthetic workflow is outlined below.





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General Synthetic Workflow for **Fluanisone**.

Note: This represents a generalized synthetic route. The specific reaction conditions, including temperature, reaction time, and purification methods, would require optimization.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A general RP-HPLC method for the analysis of butyrophenones can be adapted for **Fluanisone**. The following protocol provides a starting point for method development.

Table 4: General RP-HPLC Method for Butyrophenone Analysis

Parameter	Description
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol)
Elution	Isocratic or gradient, to be optimized
Flow Rate	Typically 1.0 mL/min
Detection	UV spectrophotometry at a wavelength of maximum absorbance for Fluanisone (to be determined, likely around 245 nm)
Injection Volume	10-20 μL
Temperature	Ambient or controlled (e.g., 25 °C)

Method Development and Validation: This general method would require rigorous validation according to ICH guidelines, including assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.



Conclusion

Fluanisone is a pharmacologically active compound with a well-established role in veterinary anesthesia and potential applications in human neuropsychiatric disorders. Its mechanism of action as a multi-receptor antagonist, particularly at dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors, underpins its sedative and antipsychotic effects. While its fundamental chemical and pharmacological properties are known, this technical guide highlights the need for further research to fully characterize its quantitative physicochemical properties, receptor binding affinities, and detailed pharmacokinetic profile. The provided conceptual frameworks for its synthesis and analysis offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of Fluanisone and its derivatives.

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- To cite this document: BenchChem. [Fluanisone: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672854#chemical-structure-and-properties-of-fluanisone]

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